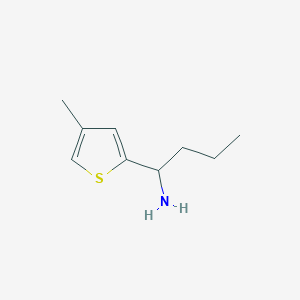![molecular formula C19H25NO5 B13344566 (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[44]nonane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. Reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a model compound for understanding the behavior of spirocyclic systems in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the carboxylic acid functionality can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- (5S,7S,8S)-8-(((Methoxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid
- (5S,7S,8S)-8-(((Ethoxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid
Uniqueness
Compared to similar compounds, (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group. This group provides additional stability and reactivity, making the compound more versatile in various applications.
Properties
Molecular Formula |
C19H25NO5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(5S,7S,8S)-4,4-dimethyl-8-(phenylmethoxycarbonylamino)-1-oxaspiro[4.4]nonane-7-carboxylic acid |
InChI |
InChI=1S/C19H25NO5/c1-18(2)8-9-25-19(18)10-14(16(21)22)15(11-19)20-17(23)24-12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,20,23)(H,21,22)/t14-,15-,19-/m0/s1 |
InChI Key |
SAOVGDBWXFBMOC-DOXZYTNZSA-N |
Isomeric SMILES |
CC1(CCO[C@]12C[C@@H]([C@H](C2)NC(=O)OCC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1(CCOC12CC(C(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B13344486.png)
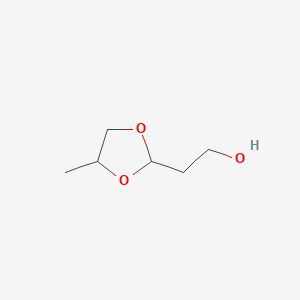
![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
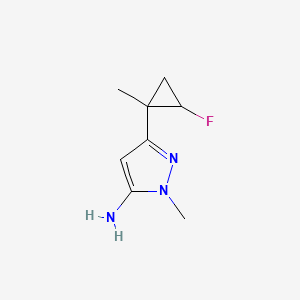
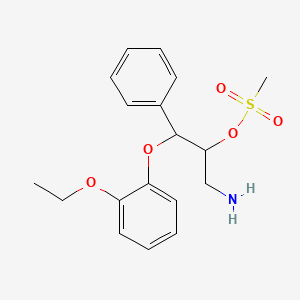
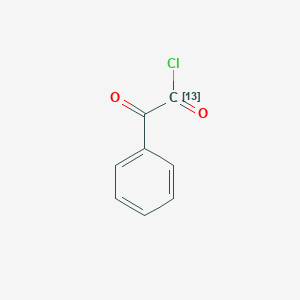
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
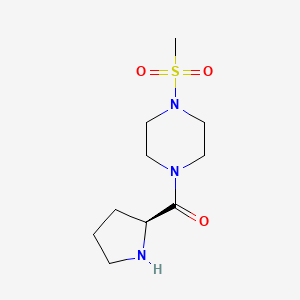
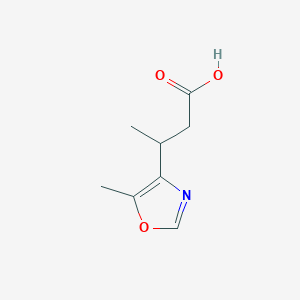

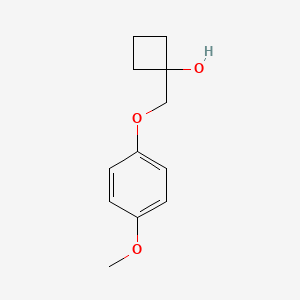
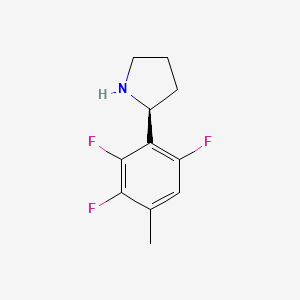
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)
